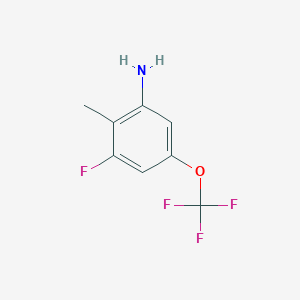
3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methyl, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and subsequent substitution reactions. For instance, starting from 3-fluoro-2-methylphenol, nitration can be performed using nitric acid and sulfuric acid to introduce a nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst. Finally, the trifluoromethoxy group can be introduced using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity and unique steric effects of fluorine. The trifluoromethoxy group can further influence the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 3-Fluoro-2-(trifluoromethoxy)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-2-methyl-5-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, methyl, and trifluoromethoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
3-fluoro-2-methyl-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-6(9)2-5(3-7(4)13)14-8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
RPCWTNYTWOWFDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


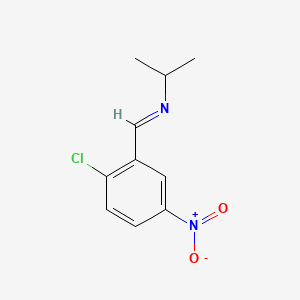
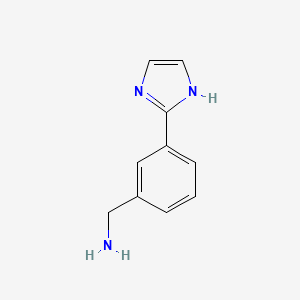
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
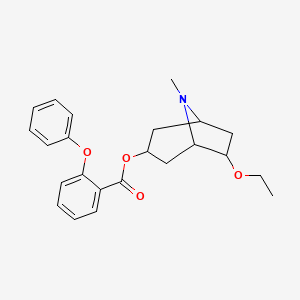
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
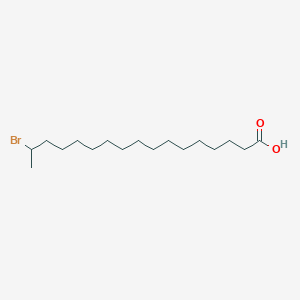
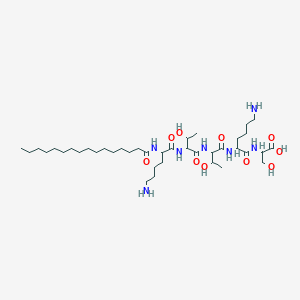
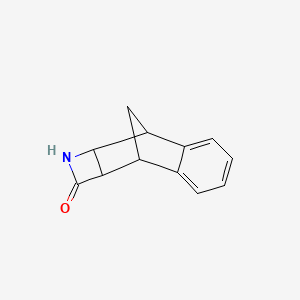
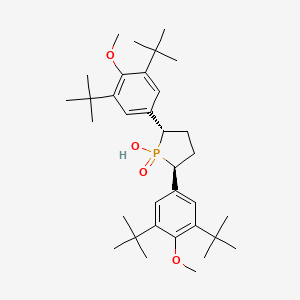
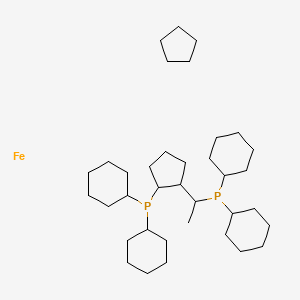
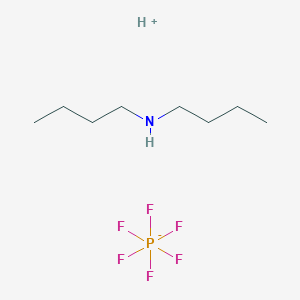
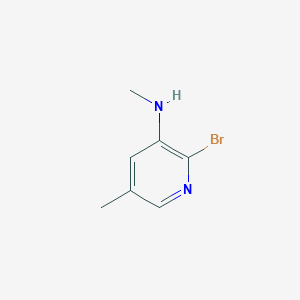

![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
